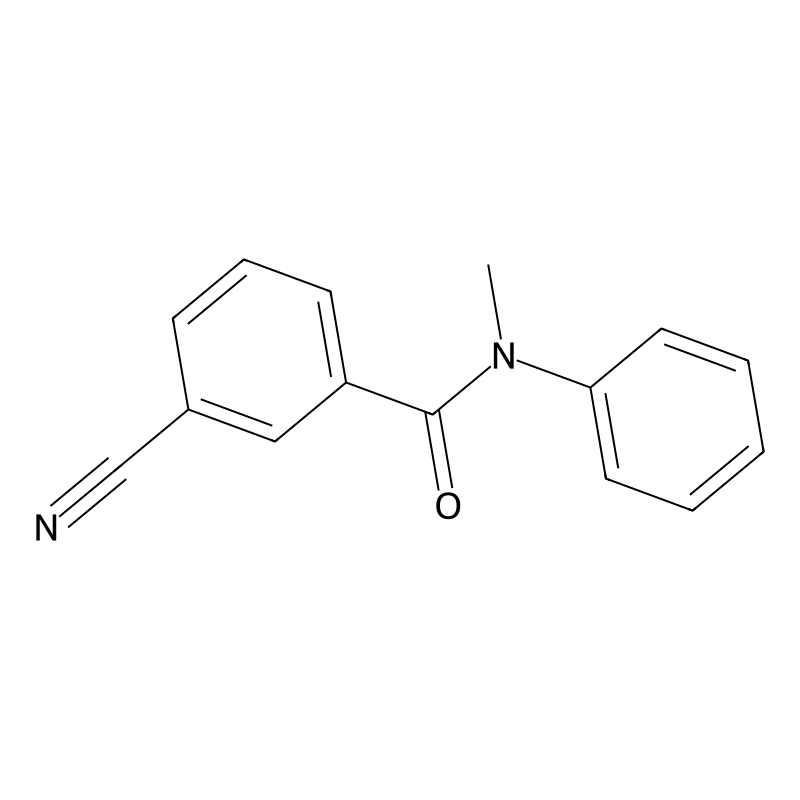

3-cyano-N-methyl-N-phenylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyano-N-methyl-N-phenylbenzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 236.27 g/mol. This compound features a benzamide structure, where the benzamide moiety is substituted with both a cyano group and a phenylmethyl group. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

- Substitution Reactions: The cyano group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: This compound can undergo condensation with other reagents to form heterocyclic compounds, which are significant in synthetic organic chemistry.

Common reagents involved in these reactions include alkyl cyanoacetates and ammonium acetate, often under conditions such as heating or using ultrasonic irradiation to enhance reaction efficiency.

Major Products Formed

The reactions involving 3-cyano-N-methyl-N-phenylbenzamide can yield various heterocyclic compounds, particularly pyridine derivatives, through condensation processes.

Research indicates that derivatives of 3-cyano-N-methyl-N-phenylbenzamide exhibit diverse biological activities. Notably, some derivatives have shown:

- Antibacterial Properties: Certain analogs possess efficacy against various bacterial strains.

- Antioxidant Activity: Compounds derived from 3-cyano-N-methyl-N-phenylbenzamide demonstrate the ability to scavenge free radicals, contributing to their potential therapeutic applications.

- Antiplatelet Activity: Some formulations have been explored for their ability to inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .

The synthesis of 3-cyano-N-methyl-N-phenylbenzamide can be achieved through several methods:

- Cyanoacetylation of Amines: A common approach involves reacting substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions.

- Direct Condensation: Industrial production often utilizes direct condensation of carboxylic acids with amines in the presence of catalysts.

- Ultrasonic Irradiation: A more environmentally friendly method involves using ultrasonic irradiation combined with Lewis acidic ionic liquids for efficient synthesis .

3-Cyano-N-methyl-N-phenylbenzamide finds applications across various domains:

- Pharmaceuticals: It serves as a precursor for synthesizing new therapeutic agents.

- Materials Science: The compound is used in developing new materials due to its unique chemical structure.

- Industrial Uses: Benzamide derivatives are prevalent in the pharmaceutical, paper, plastic, and rubber industries due to their versatile properties .

The interaction studies of 3-cyano-N-methyl-N-phenylbenzamide focus on its biochemical mechanisms. The cyano and amide groups can participate in various biochemical pathways, influencing cellular processes and contributing to its biological activities. These interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action within biological systems .

Several compounds share structural similarities with 3-cyano-N-methyl-N-phenylbenzamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-N-phenylbenzamide | Contains a methyl group on nitrogen | Lacks the cyano group, affecting reactivity |

| 4-Cyano-N-phenylbenzamide | Cyano group at the para position | Different substitution pattern may alter activity |

| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Increased steric hindrance compared to 3-cyano variant |

| N-(4-Trifluoromethyl)phenylbenzamide | Trifluoromethyl group instead of cyano | Exhibits different electronic properties |

The uniqueness of 3-cyano-N-methyl-N-phenylbenzamide lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to similar compounds. Its distinctive structure allows for diverse synthetic pathways and potential applications that may not be achievable with other analogs .